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Compound of Interest

Compound Name: AZD-7762

Cat. No.: B1666238

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinases
Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical
components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle
arrest to allow for DNA repair.[3] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and
G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells with
compromised G1 checkpoint function, a common feature of many tumors.[4][5] This
chemosensitizing and radiosensitizing activity makes AZD-7762 a valuable tool for cancer
research and a potential, albeit discontinued, therapeutic agent.[2][6] This guide provides an in-
depth overview of the chemical structure, properties, and biological activity of AZD-7762.

Chemical Structure and Properties

AZD-7762 is a synthetic small molecule belonging to the thiophene carboxamide class of
organic compounds.[7] Its chemical and physical properties are summarized in the tables
below.

Chemical Identifiers
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Identifier Value

3-(Carbamoylamino)-5-(3-fluorophenyl)-N-

IUPAC Name
[(3S)-3-piperidinyl]-2-thiophenecarboxamide[1]
O=C(C1=C(NC(N)=0)C=C(C2=CC=CC(F)=C2
SMILES ( (NC(N)=0)C=C( (F)=C2)
SIN[C@@H]3CNCCC3[4]
InChl Key IAYGCINLNONXHY-LBPRGKRZSA-N[4][8]
CAS Number 860352-01-8[1]

Physicochemical Properties

Property Value

Chemical Formula C17H19FN402S[1][4]
Molecular Weight 362.42 g/mol [1][4]
Appearance White to yellow solid powder[4]

Soluble in DMSO (218.1 mg/mL), DMF (~20
Solubility mg/mL), Ethanol (~10 mg/mL), and PBS (pH
7.2) (=10 mg/mL)

Store as a solid at -20°C for up to 3 years. In
Storage
solvent, store at -80°C for up to 1 year.

Pharmacological Properties

AZD-7762 is a potent inhibitor of both Chk1 and Chk2 with high selectivity over other kinases.
[4][9] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase
domain of Chk1 and Chk2.[1][4]

In Vitro Activity
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Parameter Value Cell Line/Assay Condition
Chk1 I1C50 5 nM[9][10] Cell-free kinase assay
Chk2 IC50 5 nM[9] Cell-free kinase assay
Ki (Chk1) 3.6 nM[10]
G2 Checkpoint Abrogation o
10 nM[10] Camptothecin-induced
EC50
o Various neuroblastoma cell
Cytotoxicity 1C50 82.6 - 505.9 nM[10]

lines

In Vivo Activity

o Radiosensitization: AZD-7762 has been shown to significantly enhance the radiosensitivity
of p53-mutated tumor cells both in vitro and in vivo.[6]

o Chemosensitization: It potentiates the antitumor activity of DNA-damaging agents like
gemcitabine and irinotecan in xenograft models.[4][5]

 Toxicity: Clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.

[2]

Signaling Pathway

AZD-7762 targets the DNA damage response pathway. Upon DNA damage, sensor proteins
like ATM and ATR are activated. They, in turn, phosphorylate and activate the checkpoint
kinases Chk1 and Chk2. Activated Chkl and Chk2 then phosphorylate a range of downstream
targets, including the Cdc25 family of phosphatases. This phosphorylation leads to the
inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S or
G2/M phase, allowing time for DNA repair. By inhibiting Chk1 and Chk2, AZD-7762 prevents
this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to cell
death.
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Caption: AZD-7762 inhibits Chk1/Chk2, disrupting DNA damage-induced cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments involving AZD-7762 are provided below.
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Chk1 Kinase Assay (Scintillation Proximity Assay)

Objective: To determine the in vitro inhibitory activity of AZD-7762 against Chk1 kinase.
Methodology:

e Reagents: Recombinant human Chk1, biotinylated peptide substrate (e.g., N-
biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), [y-33P]ATP, AZD-7762, assay
buffer, and scintillation proximity assay (SPA) beads.[10]

e Procedure: a. Add varying concentrations of AZD-7762 to the wells of a 384-well plate.[10] b.
Add a mixture of Chk1l enzyme and the biotinylated peptide substrate to each well.[10] c.
Initiate the kinase reaction by adding [y-3P]JATP.[10] d. Incubate the plate for a defined
period (e.g., 2 hours) at room temperature to allow for phosphorylation of the substrate.[10]
e. Stop the reaction by adding a solution containing EDTA and SPA beads.[10] f. The
biotinylated and phosphorylated peptide will bind to the streptavidin-coated SPA beads,
bringing the radioisotope into close proximity and generating a light signal. g. Read the plate
using a scintillation counter (e.g., TopCount).[10] h. Calculate the IC50 value by plotting the
percentage of inhibition against the logarithm of the AZD-7762 concentration.[10]

! ‘Add Chii enzyme and . Stop reaction with Read plate on
O—'Gdd AZD-7762 to plate ( biotinylated peptide G"d [y-=PIATP Incubate (e.g., 2 hours) EDTA and SPA beads scintilation counter Caloulate IC50

Click to download full resolution via product page

Caption: Workflow for the Chk1 Kinase Scintillation Proximity Assay.

G2 Checkpoint Abrogation Assay

Objective: To assess the ability of AZD-7762 to overcome a DNA damage-induced G2 cell
cycle arrest.

Methodology:
e Cell Culture: Plate cells (e.g., HT-29) and allow them to adhere.[10]

e Induce G2 Arrest: Treat cells with a DNA-damaging agent such as camptothecin for a short
period (e.g., 2 hours) to induce a G2 checkpoint arrest.[1]
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Treatment: Remove the DNA-damaging agent and treat the cells with varying concentrations
of AZD-7762 in the presence of a mitotic inhibitor like nocodazole for an extended period
(e.g., 20 hours).[1][10] Nocodazole traps cells that enter mitosis.

Fixation and Staining: Fix the cells and stain them with an antibody against a mitotic marker
(e.g., phospho-histone H3) and a DNA stain (e.g., Hoechst).[10]

Analysis: Analyze the cells using high-content imaging or flow cytometry to determine the
percentage of cells in mitosis (mitotic index).[10] An increase in the mitotic index in the
presence of AZD-7762 indicates abrogation of the G2 checkpoint.

Data Analysis: Calculate the EC50 value for checkpoint abrogation.[1]
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Caption: Workflow for the G2 Checkpoint Abrogation Assay.

Clonogenic Survival Assay
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Objective: To evaluate the long-term effect of AZD-7762, alone or in combination with other
agents, on the ability of single cells to form colonies.

Methodology:
o Cell Plating: Plate a low density of cells in multi-well plates or dishes.[1]

o Treatment: Treat the cells with AZD-7762, a DNA-damaging agent, or a combination of both
for a specified duration.[1]

e Incubation: Remove the treatment and allow the cells to grow in drug-free medium for 10-14
days until visible colonies are formed.[1]

e Staining and Counting: Fix the colonies with a solution like methanol and stain them with
crystal violet. Count the number of colonies (typically defined as containing >50 cells).[1]

o Data Analysis: Calculate the surviving fraction for each treatment condition relative to the
untreated control.

Conclusion

AZD-7762 is a well-characterized and potent inhibitor of Chk1 and Chk2, making it an
invaluable research tool for studying the DNA damage response and for exploring strategies to
sensitize cancer cells to genotoxic therapies. While its clinical development was halted, the
extensive preclinical data available for AZD-7762 continues to inform the development of next-
generation checkpoint inhibitors. This guide provides a comprehensive resource for
researchers utilizing AZD-7762 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://aacrjournals.org/cancerres/article/70/12/4972/559599/Mechanism-of-Radiosensitization-by-the-Chk1-2
https://www.researchgate.net/post/What-is-the-best-way-to-evaluate-that-the-AZD-7762-inhibitor-is-working-on-Chk1-upon-DNA-damage
https://www.medchemexpress.com/AZD-7762.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2851146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2851146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2889008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2889008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2889008/
https://www.pubcompare.ai/protocol/E52urYsBwGXEOges99Lu/
https://www.researchgate.net/figure/n-vivo-dose-response-of-AZD7762-Mice-were-randomized-to-1-control-vehicle-n-7-2_fig3_236095459
https://bio-protocol.org/exchange/minidetail?id=18559444&type=30
https://www.selleckchem.com/products/AZD7762.html
https://www.benchchem.com/product/b1666238#azd-7762-chemical-structure-and-properties
https://www.benchchem.com/product/b1666238#azd-7762-chemical-structure-and-properties
https://www.benchchem.com/product/b1666238#azd-7762-chemical-structure-and-properties
https://www.benchchem.com/product/b1666238#azd-7762-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666238?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

